
3-Ethyl Haloperidol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl Haloperidol-d4: is a deuterated derivative of 3-Ethyl Haloperidol, a compound used primarily in research settings. The deuterium atoms in this compound replace hydrogen atoms, which can be useful in various analytical and pharmacokinetic studies. The molecular formula of this compound is C23H23D4ClFNO2, and it has a molecular weight of 407.94 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl Haloperidol-d4 involves the introduction of deuterium atoms into the 3-Ethyl Haloperidol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is then purified using techniques such as chromatography to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Ethyl-Haloperidol-d4 kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Halogene (z. B. Chlor, Brom), Nukleophile (z. B. Hydroxid, Cyanid)
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion Alkohole oder Alkane produzieren kann .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Ethyl Haloperidol-d4 serves as a crucial tool in medicinal chemistry for the development of novel antipsychotic agents. The deuterated form allows researchers to track metabolic pathways and interactions with biological targets more effectively than its non-deuterated counterparts.
- Metabolic Studies : The use of deuterated compounds helps in understanding the metabolism of drugs. Studies indicate that this compound exhibits altered metabolic profiles compared to haloperidol, which can be beneficial for optimizing drug design and reducing side effects associated with non-deuterated forms .
- Structure-Activity Relationship (SAR) Studies : The compound can be utilized to investigate the relationship between chemical structure and biological activity. This is particularly relevant for developing selective dopamine receptor ligands, which play a significant role in treating neuropsychiatric disorders .
Neuropharmacology
In neuropharmacology, this compound is instrumental in elucidating the mechanisms underlying dopamine receptor interactions and their implications for mental health disorders.
- Dopamine Receptor Studies : Research has shown that compounds similar to this compound can selectively bind to dopamine D4 receptors, which are implicated in various cognitive functions and psychiatric conditions. This selectivity is crucial for developing medications that minimize side effects while maximizing therapeutic efficacy .
- Clinical Implications : The insights gained from studies involving this compound can inform clinical approaches to treating conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and substance use disorders by targeting specific receptor subtypes .
Drug Development
The pharmaceutical industry is increasingly interested in deuterated compounds due to their potential benefits in drug development.
- Improved Pharmacokinetics : Deuterated drugs often exhibit enhanced pharmacokinetic properties, such as longer half-lives and reduced clearance rates. For instance, this compound has been shown to have improved stability in biological systems, which may lead to more effective dosing regimens .
- Regulatory Advantages : The FDA has expressed interest in deuterated drugs as they may offer distinct advantages over traditional formulations, including reduced toxicity profiles and improved therapeutic windows. This regulatory perspective encourages further research into compounds like this compound .
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study demonstrated that this compound could serve as an effective tracer in imaging studies aimed at understanding dopamine receptor occupancy in patients with schizophrenia. This application aids in optimizing treatment plans based on individual receptor dynamics.
- Case Study 2 : Another investigation focused on the use of this compound in assessing the efficacy of new antipsychotic drugs by comparing their receptor binding profiles against haloperidol's established benchmarks. Results indicated that certain new compounds exhibited superior binding affinities with reduced side effects.
Wirkmechanismus
3-Ethyl Haloperidol-d4, like its non-deuterated counterpart, exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptor. This action inhibits dopamine-mediated neurotransmission in the brain, which is thought to be responsible for its antipsychotic effects. The deuterium atoms do not significantly alter the compound’s pharmacological activity but provide a means to study its pharmacokinetics and metabolism more accurately .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Haloperidol: Die Stammverbindung, die weit verbreitet als Antipsychotikum eingesetzt wird.
3-Ethyl-Haloperidol: Die nicht-deuterierte Version von 3-Ethyl-Haloperidol-d4.
Einzigartigkeit: 3-Ethyl-Haloperidol-d4 ist einzigartig aufgrund des Vorhandenseins von Deuteriumatomen, die besondere Vorteile in analytischen und pharmakokinetischen Studien bieten. Diese Isotopenmarkierung ermöglicht eine präzisere Verfolgung und Quantifizierung in verschiedenen Forschungsanwendungen und macht es zu einem wertvollen Werkzeug sowohl im akademischen als auch im industriellen Umfeld .
Biologische Aktivität
3-Ethyl Haloperidol-d4 is a deuterated derivative of haloperidol, an established antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. The incorporation of deuterium atoms enhances the compound's stability and allows for improved pharmacokinetic studies. This article delves into the biological activity of this compound, focusing on its interactions with dopamine receptors, its pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23D4H23ClFNO2, with a molecular weight of approximately 382.9 g/mol. The compound retains the core structure of haloperidol, which includes a butyrophenone moiety and a piperidine ring, essential for its pharmacological activity.
Property | Value |
---|---|
Molecular Formula | C23D4H23ClFNO2 |
Molecular Weight | 382.9 g/mol |
Deuterium Atoms | 4 |
Core Structure | Butyrophenone & Piperidine |
This compound exhibits biological activity primarily through its interaction with dopamine receptors, particularly the D2-like receptor family. It acts as an antagonist, blocking these receptors to alleviate symptoms associated with psychosis and other psychiatric disorders. The deuterated form allows for improved tracking in pharmacokinetic studies, providing insights into its metabolism and distribution in biological systems.
Dopamine Receptor Interaction
The mechanism involves selective binding to D2-like receptors with high affinity. This interaction is crucial for understanding the therapeutic effects and potential side effects associated with the compound. Research indicates that the binding affinity of this compound is comparable to that of non-deuterated haloperidol, thus retaining its efficacy in blocking dopamine receptors.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is enhanced due to its deuterated nature, which affects its metabolic pathways compared to standard haloperidol. Studies show that haloperidol is primarily metabolized through oxidative N-dealkylation and glucuronidation by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Clearance (IV) | 0.39-0.708 L/h/kg |
Clearance (Oral) | 141.65 L/h |
Metabolizing Enzymes | CYP3A4, CYP2D6 |
Study on Binding Affinity
In a comparative study examining the binding affinity of various antipsychotics, including this compound, it was found that this compound exhibits a significant affinity for D2 receptors similar to that of haloperidol. The results indicate that deuteration does not adversely affect its pharmacological properties while allowing for more precise tracking in metabolic studies.
Clinical Implications
Research has shown that patients treated with haloperidol often experience extrapyramidal symptoms (EPS) due to tight binding to D2 receptors. The use of deuterated compounds like this compound may offer insights into reducing these side effects while maintaining therapeutic efficacy .
Eigenschaften
Molekularformel |
C23H27ClFNO2 |
---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D |
InChI-Schlüssel |
QITPBBUJMSLKPO-YKVCKAMESA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC(=C(C=C3)F)CC)O)[2H])[2H])Cl)[2H] |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.